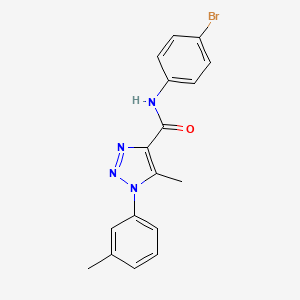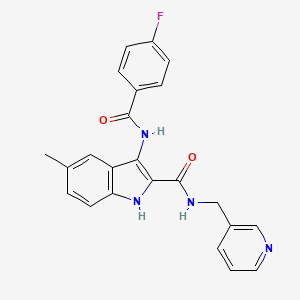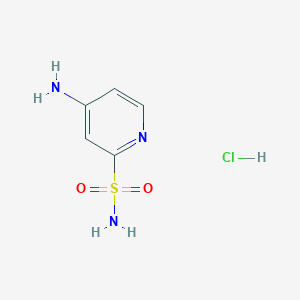![molecular formula C17H29ClN4O B2767042 N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418691-55-9](/img/structure/B2767042.png)
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H29ClN4O and its molecular weight is 340.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One of the primary scientific research applications of compounds related to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride involves their synthesis and analytical characterization. A study detailed the synthesis, identification, and extensive analytical characterization (including chromatographic, spectroscopic, and mass spectrometric platforms) of a compound obtained from a UK-based Internet vendor, showcasing the complexity of synthesizing and accurately identifying novel research chemicals (McLaughlin et al., 2016).
Antitumor Activity
Compounds with structural similarities to N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride have been evaluated for their potential antitumor properties. For example, derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid exhibited selective cytotoxicity against tumorigenic cell lines, highlighting the potential of such compounds in cancer research (Yoshida et al., 2005).
Antimicrobial Activity
Another significant area of research involves evaluating the antimicrobial properties of related compounds. For instance, a study on the synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives revealed that many synthesized compounds demonstrated significant activity against bacterial or fungal strains, showing promise for the development of new antimicrobial agents (Sharshira & Hamada, 2011).
Chemical Diversity and Novel Syntheses
Research also focuses on the development of novel synthetic methods and the exploration of chemical diversity. A study involving the synthesis and characterization of various functionalized nitrile oxides, including amide and carboxamide derivatives, underscores the ongoing efforts to expand the toolkit of synthetic chemistry for creating structurally diverse and biologically relevant molecules (Asahara et al., 2015).
Mecanismo De Acción
Mode of Action
The mode of action of EN300-26675187 is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The presence of a pyrazole ring and a cyclohexane ring in its structure suggests that it may bind to its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
The exact biochemical pathways affected by EN300-26675187 are currently unknown. Given the complexity of the compound, it is likely that it affects multiple pathways within the cell. These could include pathways involved in cell signaling, metabolism, or gene expression .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EN300-26675187. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including the presence of other drugs or diseases, can also impact the compound’s efficacy .
Propiedades
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c18-17(9-4-1-5-10-17)13-19-16(22)14-7-2-3-8-15(14)21-12-6-11-20-21;/h6,11-12,14-15H,1-5,7-10,13,18H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYJXSPNZBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2CCCCC2N3C=CC=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)

![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)






![2-(2,3-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2766977.png)
![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)



